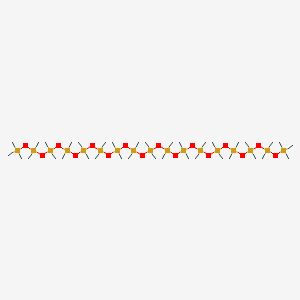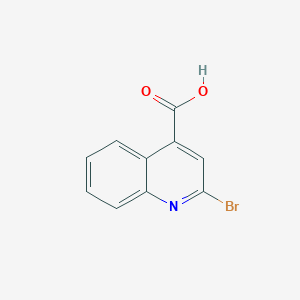
1,1-Dimethyl-1-silacyclo-3-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-1-silacyclo-3-pentene, also known as DMSDP, is a silicon-based compound that has been extensively studied for its potential applications in organic synthesis and material science. This compound is a five-membered ring system that contains a silicon atom and two methyl groups. DMSDP has been found to exhibit unique chemical and physical properties, making it a promising candidate for various applications.
作用机制
The mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene is not well understood, but it is believed to involve the interaction of the silicon atom with other chemical species. 1,1-Dimethyl-1-silacyclo-3-pentene has been found to exhibit unique reactivity towards various organic and inorganic compounds, making it a versatile compound for various applications.
生化和生理效应
There is limited research on the biochemical and physiological effects of 1,1-Dimethyl-1-silacyclo-3-pentene. However, studies have shown that 1,1-Dimethyl-1-silacyclo-3-pentene is relatively non-toxic and has low environmental impact, making it a promising candidate for various applications.
实验室实验的优点和局限性
One of the main advantages of using 1,1-Dimethyl-1-silacyclo-3-pentene in lab experiments is its unique chemical and physical properties, which make it a versatile compound for various applications. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene is relatively easy to synthesize and has low toxicity and environmental impact. However, one of the limitations of using 1,1-Dimethyl-1-silacyclo-3-pentene is its high cost, which may limit its use in large-scale applications.
未来方向
There are several future directions for the study and application of 1,1-Dimethyl-1-silacyclo-3-pentene. One potential direction is the development of new synthetic methods for 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to more cost-effective and efficient production. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to the development of new applications in various scientific fields. Finally, the potential applications of 1,1-Dimethyl-1-silacyclo-3-pentene in the field of optoelectronics should be further explored, as this may lead to the development of new technologies with unique properties.
合成方法
The synthesis of 1,1-Dimethyl-1-silacyclo-3-pentene typically involves the reaction of a silicon-containing compound with a suitable alkene or alkyne. One of the most common methods for synthesizing 1,1-Dimethyl-1-silacyclo-3-pentene is through the reaction of trimethylsilyl acetylene with a suitable catalyst, such as platinum or palladium. This method has been found to be efficient and yields high purity 1,1-Dimethyl-1-silacyclo-3-pentene.
科学研究应用
1,1-Dimethyl-1-silacyclo-3-pentene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a reagent for the preparation of various organic compounds, including heterocycles and chiral compounds. In material science, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a precursor for the preparation of silicon-based materials, such as silicon carbide and silicon nitride. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene has been studied for its potential applications in the field of optoelectronics, due to its unique electronic and optical properties.
属性
CAS 编号 |
16054-12-9 |
|---|---|
产品名称 |
1,1-Dimethyl-1-silacyclo-3-pentene |
分子式 |
C6H12Si |
分子量 |
112.24 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C6H12Si/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 |
InChI 键 |
PBYZVYQHXMJOLS-UHFFFAOYSA-N |
SMILES |
C[Si]1(CC=CC1)C |
规范 SMILES |
C[Si]1(CC=CC1)C |
其他 CAS 编号 |
18187-50-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



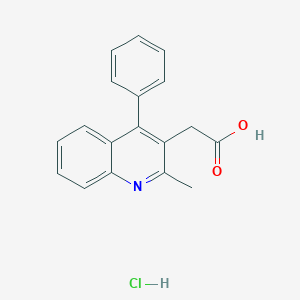
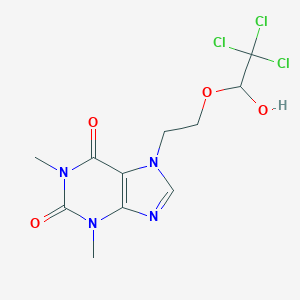
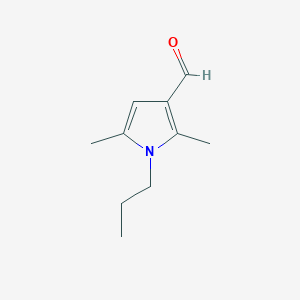
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
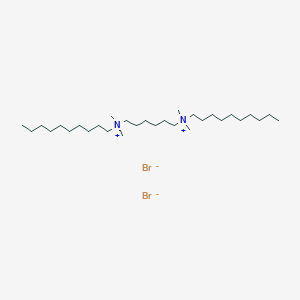
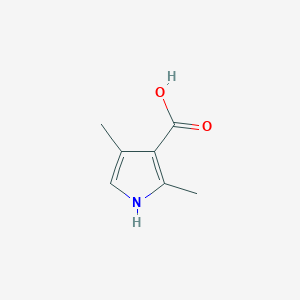
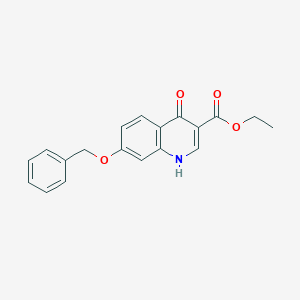
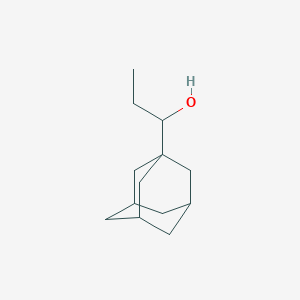
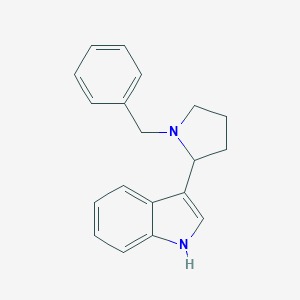
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
